molecular formula C6H11ClO3 B1283624 Butyl chloromethyl carbonate CAS No. 58304-98-6

Butyl chloromethyl carbonate

Cat. No.: B1283624
CAS No.: 58304-98-6
M. Wt: 166.6 g/mol
InChI Key: MBUCWFHXWNITCQ-UHFFFAOYSA-N
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Description

Butyl chloromethyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a liquid at room temperature and is known for its reactivity due to the presence of both a carbonate and a chloromethyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .

Chemical Reactions Analysis

Butyl chloromethyl carbonate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of butyl chloromethyl carbonate involves the reactivity of the chloromethyl group. When it reacts with nucleophiles, the carbon-chlorine bond is broken, and the nucleophile is attached to the carbon atom. This reaction is facilitated by the electron-withdrawing nature of the carbonate group, which makes the carbon atom more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Butyl chloromethyl carbonate can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their physical properties and the ease with which they undergo certain reactions .

Properties

IUPAC Name

butyl chloromethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCWFHXWNITCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570557
Record name Butyl chloromethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58304-98-6
Record name Butyl chloromethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl chloromethyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of butyl alcohol (50 mmol) and chloromethyl chloroformate (4.5 mL, 50 mmol) in diethyl ether (200 mL) was cooled to 0° C. under argon. Pyridine (5.7 mL, 50 mmol) was added dropwise with stirring over 5 min. The solution was stirred at 0° C. for 15 min, then allowed to warm to room temperature and stirred for three additional hours. The ether solution was filtered, washed with 1 M HCl, and then twice with water, dried over MgSO4, filtered, and concentrated on a rotary evaporator to give butyl chloromethyl carbonate (7 g, 85%).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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